molecular formula C21H28ClNO2 B5027254 3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride

3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride

Cat. No.: B5027254
M. Wt: 361.9 g/mol
InChI Key: GTXBJOCWAKSVKE-UHFFFAOYSA-N
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Description

3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride is a synthetic organic compound belonging to the isoquinoline class. Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-5-21(6-2)14-16-12-18(23-3)19(24-4)13-17(16)20(22-21)15-10-8-7-9-11-15;/h7-13,20,22H,5-6,14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXBJOCWAKSVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline core . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis . Detailed studies on its binding affinity and molecular interactions are essential to understand its therapeutic potential.

Comparison with Similar Compounds

3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

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